(3-Methoxyoxan-4-yl)methanamine hydrochloride

Description

(3-Methoxyoxan-4-yl)methanamine hydrochloride is an organic compound with the chemical formula C₇H₁₆ClNO₂ and a molecular weight of 181.66 g/mol . It is a hydrochloride salt form of (3-Methoxyoxan-4-yl)methanamine, which is a derivative of oxane (tetrahydropyran) with a methoxy group at the 3-position and an amine group at the 4-position. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

(3-methoxyoxan-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-9-7-5-10-3-2-6(7)4-8;/h6-7H,2-5,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCXYHXDPUFMHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1COCCC1CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (3-Methoxyoxan-4-yl)methanamine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with oxane (tetrahydropyran).

Methoxylation: The oxane undergoes methoxylation at the 3-position to introduce the methoxy group.

Amination: The methoxylated oxane is then subjected to amination at the 4-position to introduce the amine group.

Hydrochloride Formation: Finally, the amine derivative is treated with hydrochloric acid to form the hydrochloride salt.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

(3-Methoxyoxan-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, such as alcohols or amines.

Substitution: The methoxy and amine groups can participate in substitution reactions, where they are replaced by other functional groups.

Hydrolysis: The compound can undergo hydrolysis to break down into its constituent parts.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various acids and bases for substitution and hydrolysis reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(3-Methoxyoxan-4-yl)methanamine hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is used in biochemical studies to investigate the effects of methoxy and amine groups on biological systems.

Medicine: It is explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of (3-Methoxyoxan-4-yl)methanamine hydrochloride involves its interaction with molecular targets and pathways in biological systems. The methoxy and amine groups play a crucial role in its activity, allowing it to bind to specific receptors or enzymes. This binding can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

(3-Methoxyoxan-4-yl)methanamine hydrochloride can be compared with other similar compounds, such as:

(3-Hydroxyoxan-4-yl)methanamine hydrochloride: Similar structure but with a hydroxy group instead of a methoxy group.

(3-Methoxyoxan-4-yl)ethanamine hydrochloride: Similar structure but with an ethyl group instead of a methylene group.

(3-Methoxyoxan-4-yl)methanamine sulfate: Similar structure but with a sulfate salt instead of a hydrochloride salt.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

(3-Methoxyoxan-4-yl)methanamine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound, which features a methoxy group and an oxan ring, is being explored for various pharmacological applications.

Chemical Structure

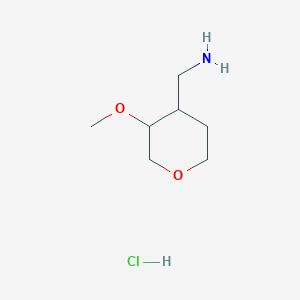

The chemical structure of this compound can be represented as follows:

The presence of the methoxy group enhances the compound's solubility and reactivity, making it a candidate for further biological investigations.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Properties : Similar compounds have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis. The mechanism often involves modulation of signaling pathways related to cell survival and death.

- Neuroprotective Effects : There are indications that compounds with similar structural features can protect neuronal cells from damage, potentially useful in treating neurodegenerative diseases.

- Antimicrobial Activity : Some studies suggest this compound may exhibit antimicrobial properties, making it relevant in the development of new antibiotics.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Methoxyphenethylamine | Methoxy group, phenethylamine | Known for stimulant effects; used in ADHD treatment |

| 4-Methoxyphenethylamine | Methoxy group, phenethylamine | Exhibits antidepressant properties |

| 2-Amino-1-(3-methoxyphenyl)ethanol | Amino group, alcohol functionality | Potential use in neuroprotection |

This compound stands out due to its specific oxan ring structure combined with the methoxy substitution, which may confer distinct pharmacological properties not found in other similar compounds.

The biological effects of this compound are likely mediated through its interactions with various biological targets. These interactions may include:

- Receptor Binding : The compound may bind to neurotransmitter receptors or other cellular targets, influencing physiological responses.

- Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.